[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-fluorobenzoate
Overview
Description
[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-fluorobenzoate is a complex organic compound with a unique structure that combines a thiazolo[3,2-a]benzimidazole core with a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-fluorobenzoate typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl derivatives and 4-fluorobenzoic acid. The key steps in the synthesis may involve:
Formation of the thiazolo[3,2-a]benzimidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step may involve methylation reactions using reagents like methyl iodide.
Formation of the fluorobenzoate moiety: This can be done through esterification reactions using 4-fluorobenzoic acid and suitable alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-fluorobenzoate may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-fluorobenzoate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Thiazolo[3,2-a]benzimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
What sets [2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-fluorobenzoate apart is its combination of a thiazolo[3,2-a]benzimidazole core with a fluorobenzoate moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O4S/c1-30-20-12-14(6-11-19(20)31-23(29)15-7-9-16(25)10-8-15)13-21-22(28)27-18-5-3-2-4-17(18)26-24(27)32-21/h2-13H,1H3/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLSKNCWTUZFAA-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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